4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
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Description
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of related compounds often involves the creation of derivatives that incorporate various chemical moieties, including 1,2,4-triazole, 1,3,4-oxadiazole, and phthalazinone structures. These syntheses aim to explore the antimicrobial, anticancer, and other biological activities of the compounds. For instance, the synthesis of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives from 2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine has been documented to study their antimicrobial activity (El-hashash, El-Kady, Taha, & El-Shamy, 2012).
Biological Activities
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of compounds with structures related to "4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one." For example, derivatives have been shown to possess antimicrobial activity against various bacteria and fungi strains, indicating their potential as lead compounds for developing new antimicrobial agents. Specifically, compounds with 1,3,4-oxadiazole and triazole rings have been reported to show significant antibacterial and antifungal activities (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Peethambar, & Gaddam, 2010).
Anticancer Activity
The compound's structure is of interest in anticancer research as well. Studies involving derivatives have evaluated their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. For instance, derivatives of phthalazinone incorporating 1,3,4-oxadiazole and 1,3-thiazol-2-yl groups have shown moderate to excellent anticancer activity, with some compounds exhibiting higher activity than reference drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Properties
IUPAC Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-2-16-12-14-17(15-13-16)22-25-23(30-27-22)21-19-10-6-7-11-20(19)24(29)28(26-21)18-8-4-3-5-9-18/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIMFYJTIOSZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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